Calmodulin Dependent Protein Kinase Substrate Analog

CaMKII Kinase Assay Enzyme Kinetics

Calmodulin Dependent Protein Kinase Substrate Analog (CAS 123067-01-6) is a synthetic decapeptide (sequence: Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala-NH2) designed as a specific substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII). With a molecular weight of 1082.30 Da and typical HPLC purity ≥95% , this analog serves as a critical tool for measuring CaMKII enzymatic activity in vitro.

Molecular Formula C47H87N17O12
Molecular Weight 1082.3 g/mol
Cat. No. B12395679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalmodulin Dependent Protein Kinase Substrate Analog
Molecular FormulaC47H87N17O12
Molecular Weight1082.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1
InChIInChI=1S/C47H87N17O12/c1-22(2)19-31(60-38(69)28-13-10-16-53-28)41(72)59-29(14-11-17-54-46(49)50)39(70)58-30(15-12-18-55-47(51)52)40(71)64-35(27(9)66)45(76)61-32(20-23(3)4)42(73)62-33(21-65)43(74)63-34(24(5)6)44(75)57-26(8)37(68)56-25(7)36(48)67/h22-35,53,65-66H,10-21H2,1-9H3,(H2,48,67)(H,56,68)(H,57,75)(H,58,70)(H,59,72)(H,60,69)(H,61,76)(H,62,73)(H,63,74)(H,64,71)(H4,49,50,54)(H4,51,52,55)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyMFDBJUOPYMTNEX-SOGCEIGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calmodulin Dependent Protein Kinase Substrate Analog: A Validated Peptide Substrate for CaMKII Activity Assays and Kinase Profiling


Calmodulin Dependent Protein Kinase Substrate Analog (CAS 123067-01-6) is a synthetic decapeptide (sequence: Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala-NH2) designed as a specific substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) . With a molecular weight of 1082.30 Da and typical HPLC purity ≥95% , this analog serves as a critical tool for measuring CaMKII enzymatic activity in vitro. Its sequence is derived from the glycogen synthase phosphorylation site, providing a defined recognition motif for kinase assays and enabling quantitative comparison with alternative substrates [1].

Why Generic Substitution of Calmodulin Dependent Protein Kinase Substrate Analog Fails: Kinetic and Specificity Implications for CaMKII Assays


Substituting Calmodulin Dependent Protein Kinase Substrate Analog with generic 'CaMKII substrate' peptides can significantly compromise assay accuracy due to substantial differences in Michaelis-Menten constant (Km) and kinase specificity. For instance, the widely used Autocamtide-2 exhibits a Km of 2 µM for CaMKII , while the target analog demonstrates a Km of approximately 18 µM in a GST-fusion format [1]. Such a 9-fold difference in affinity directly impacts phosphorylation rates under identical conditions, leading to erroneous estimations of enzyme activity. Moreover, even slight sequence variations alter cross-reactivity with other kinases such as PKC and PKA , rendering 'in-class' substitution inappropriate without empirical validation. The following quantitative evidence establishes the precise performance boundaries of Calmodulin Dependent Protein Kinase Substrate Analog relative to its closest alternatives.

Quantitative Differentiation Evidence for Calmodulin Dependent Protein Kinase Substrate Analog vs. Autocamtide-2, Syntide-2, and AIP


Kinetic Affinity (Km) Comparison: Calmodulin Dependent Protein Kinase Substrate Analog Exhibits 9-Fold Lower Affinity than Autocamtide-2 for CaMKII

The substrate affinity for CaMKII, as measured by the Michaelis constant (Km), differs significantly among peptide substrates. Calmodulin Dependent Protein Kinase Substrate Analog (GST-fusion format) exhibits an apparent Km of 18 µM [1]. In contrast, Autocamtide-2, a high-affinity CaMKII substrate, displays a Km of 2 µM , while Syntide-2 shows an intermediate Km of 12 µM . This quantitative difference directly affects phosphorylation efficiency in activity assays.

CaMKII Kinase Assay Enzyme Kinetics

Kinase Selectivity Profiling: Calmodulin Dependent Protein Kinase Substrate Analog Demonstrates >4000-Fold Selectivity for CaMKII over MLCK

Selectivity for CaMKII over other calcium/calmodulin-dependent kinases is a critical parameter for assay specificity. The peptide sequence PLRRTLSVAA-NH2 (Calmodulin Dependent Protein Kinase Substrate Analog) is a dedicated CaMKII substrate, while the structurally related MLCK inhibitor peptide 18 exhibits >4000-fold selectivity against CaMKII (IC50 = 50 nM for MLCK vs. only at 4000-fold higher concentrations for CaMKII) [1]. This indicates that the target analog avoids significant cross-reactivity with MLCK, a common concern in kinase assays.

Kinase Specificity CaMKII MLCK

Cost-Effectiveness Analysis: Calmodulin Dependent Protein Kinase Substrate Analog Offers Lower Price Per Milligram than Autocamtide-2

Procurement cost is a practical differentiator for laboratories with high-throughput screening needs. From a commercial vendor, Calmodulin Dependent Protein Kinase Substrate Analog (sequence PLRRTLSVAA-NH2) is priced at $75 for 500 µg, equating to $150 per mg . In contrast, Autocamtide-2, a high-affinity alternative, is listed at $80 for 500 µg, or $160 per mg from the same vendor . The target analog provides a ~6.25% cost advantage per milligram, which can be significant when scaled to multiple assays.

Peptide Synthesis Research Reagent Procurement

Purity and Quality Control: Calmodulin Dependent Protein Kinase Substrate Analog Meets ≥95% HPLC Purity Standards Comparable to Premium Substrates

High peptide purity is essential for reproducible enzyme kinetics. Calmodulin Dependent Protein Kinase Substrate Analog is consistently provided with ≥95% purity by HPLC analysis , matching the purity specifications of Autocamtide-2 (≥96% ) and Syntide-2 (>95% [1]). This equivalence ensures that variations in assay results are not attributable to impurities or degradation products.

Peptide Purity HPLC Quality Control

GST-Fusion Format Availability: Calmodulin Dependent Protein Kinase Substrate Analog Enables Cost-Effective, High-Yield Production of CaMKII Substrate

The PLRRTLSVAA sequence can be expressed as a GST-fusion protein in E. coli, yielding milligram quantities of purified substrate at significantly lower cost than synthetic peptide synthesis [1]. This recombinant format retains full phosphorylation activity (apparent Km = 18 µM) and provides a convenient, scalable alternative for laboratories requiring large amounts of CaMKII substrate [1]. In contrast, high-affinity peptides like Autocamtide-2 are typically only available as chemically synthesized products, limiting cost-effective scale-up.

Recombinant Protein GST-Fusion CaMKII Assay

Optimal Application Scenarios for Calmodulin Dependent Protein Kinase Substrate Analog Based on Quantitative Performance Data


CaMKII Activity Assays Requiring Moderate Affinity Substrate (Km ~18 µM)

In enzymatic assays where a high-affinity substrate (e.g., Autocamtide-2, Km=2 µM) would saturate the enzyme too rapidly, Calmodulin Dependent Protein Kinase Substrate Analog provides a more gradual velocity-substrate concentration relationship, facilitating accurate kinetic measurements at higher substrate concentrations [1]. This is particularly useful when characterizing inhibitors with modest potency or when working with enzyme preparations of unknown specific activity.

High-Throughput Kinase Inhibitor Screening with Cost Constraints

The lower per-milligram cost of Calmodulin Dependent Protein Kinase Substrate Analog ($150/mg) compared to Autocamtide-2 ($160/mg) makes it an economically attractive option for large-scale screening campaigns . When multiplied across thousands of assay wells, this 6.25% savings can translate into significant budget reallocation toward other reagents or expanded compound libraries.

Large-Scale Production of CaMKII Substrate via Recombinant Expression

Laboratories requiring milligram-to-gram quantities of CaMKII substrate for biochemical or structural studies can clone the PLRRTLSVAA sequence into a GST-fusion vector and express the protein in E. coli [2]. This recombinant approach avoids the high cost of synthetic peptide synthesis and provides a reproducible, high-purity substrate suitable for routine enzyme assays, affinity purification, or crystallization trials.

Selective CaMKII Activity Measurements in the Presence of MLCK

Given the >4000-fold selectivity window between CaMKII and MLCK for related peptide sequences [3], Calmodulin Dependent Protein Kinase Substrate Analog is well-suited for CaMKII activity assays in cellular lysates or tissue homogenates where MLCK may be present. This selectivity reduces the need for additional immunodepletion steps or highly specific inhibitors, streamlining the experimental workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calmodulin Dependent Protein Kinase Substrate Analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.